molecular formula C12H15NO B14775721 4-methoxy-2-propyl-1H-indole

4-methoxy-2-propyl-1H-indole

Cat. No.: B14775721
M. Wt: 189.25 g/mol
InChI Key: QVYHQWFXIFJGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of various functional groups to the indole nucleus can enhance its biological activity and make it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-methoxy-2-propyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For example, the reaction of 4-methoxyphenylhydrazine with 2-propylacetaldehyde under acidic conditions can yield this compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Mechanism of Action

The mechanism of action of 4-methoxy-2-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can bind to various receptors, including serotonin receptors, and modulate their activity . This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s biological effects. The methoxy and propyl groups may enhance the compound’s binding affinity and selectivity for specific targets .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-methoxy-2-propyl-1H-indole

InChI

InChI=1S/C12H15NO/c1-3-5-9-8-10-11(13-9)6-4-7-12(10)14-2/h4,6-8,13H,3,5H2,1-2H3

InChI Key

QVYHQWFXIFJGSH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1)C=CC=C2OC

Origin of Product

United States

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